![molecular formula C21H15NO3S B3936053 4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3936053.png)
4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one
Overview
Description
4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound with potential applications in scientific research. It is also known as MPTFO and is a member of the oxazole family of compounds.
Mechanism of Action
The exact mechanism of action of MPTFO is not fully understood. However, it is believed to act as a competitive inhibitor of acetylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
MPTFO has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, it has also been shown to have antioxidant and anti-inflammatory properties. These properties may have potential applications in the treatment of a range of diseases, including neurodegenerative disorders and cancer.
Advantages and Limitations for Lab Experiments
One advantage of MPTFO is its ability to inhibit the activity of acetylcholinesterase, which is a well-established target for drug development. Additionally, its antioxidant and anti-inflammatory properties may make it a useful tool for studying the role of oxidative stress and inflammation in disease. However, one limitation of MPTFO is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving MPTFO. One area of interest is the development of MPTFO-based drugs for the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPTFO and its potential applications in the treatment of other diseases, such as cancer. Finally, the development of new synthesis methods for MPTFO may help to improve its availability and reduce its cost.
Scientific Research Applications
MPTFO has potential applications in scientific research due to its ability to inhibit the activity of certain enzymes and proteins. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has potential applications in the treatment of Alzheimer's disease.
properties
IUPAC Name |
(4Z)-4-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-phenyl-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c1-14-7-10-17(11-8-14)26-19-12-9-16(24-19)13-18-21(23)25-20(22-18)15-5-3-2-4-6-15/h2-13H,1H3/b18-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIRGPGQFVKFG-AQTBWJFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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